N-(3,5-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
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Description
The compound “3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, and solubility. For instance, the related compound 3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide has a molecular weight of 370.40 and is a solid .Scientific Research Applications
Quinoxaline Derivatives in Medicinal Chemistry
Quinoxaline derivatives, including those with triazoloquinoxaline moieties, are recognized for their significant biological and pharmacological properties. They have been extensively explored for their potential applications in medicinal chemistry, particularly as antimicrobial agents and in the treatment of chronic and metabolic diseases. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, and antimalarial effects. The structural diversity of quinoxaline derivatives allows for the synthesis of compounds with targeted biological activities, making them valuable scaffolds in drug discovery and development (Pereira et al., 2015).
Triazole-Containing Hybrids as Antimicrobial Agents
Triazole-containing hybrids, particularly those integrated with quinoline or quinoxaline units, have shown promising broad-spectrum antibacterial activity. These hybrids can exert dual or multiple mechanisms of action against various clinically significant organisms, including drug-resistant forms. The integration of triazole rings into other heterocyclic frameworks has been a successful strategy to enhance the antimicrobial efficacy and develop novel anti-infective agents (Graciano et al., 2021).
Potential in Antiplasmodial and Antitumor Applications
The structural motifs present in triazole and quinoxaline derivatives, including the triazoloquinoxaline segment, are explored for their potential in antitumor and antiplasmodial applications. These compounds have been subjected to synthesis and biological evaluation for their activities against malaria and cancer, highlighting the versatility and potential of these heterocyclic compounds in addressing global health challenges. The ability to modulate the biological activity through structural modifications underscores the significance of these derivatives in drug development (Li & Zhang, 2021).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-13-8-14(2)10-15(9-13)24-19(28)12-31-23-25-20-17-11-16(30-5)6-7-18(17)26(3)21(20)22(29)27(23)4/h6-11H,12H2,1-5H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLWSNITAVQVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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